7-Methoxy-3-methyl-2(1H)-quinolinone
Overview
Description
Molecular Structure Analysis
The molecular structure of “7-Methoxy-3-methyl-2(1H)-quinolinone” is not clearly defined in the sources I found .Chemical Reactions Analysis
Information on the chemical reactions involving “this compound” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the sources I found .Scientific Research Applications
Microwave-Assisted Synthesis
Microwave-induced synthesis of quinoline alkaloids, including derivatives of 4-methoxy-1-methyl-2-quinolinone, is a significant advancement. This method offers a convenient, simple, and fast alternative for synthesizing these compounds (Nadaraj, Selvi, & Sasi, 2006).
Isolation from Natural Sources
A compound closely related to 7-Methoxy-3-methyl-2(1H)-quinolinone, named 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one, was isolated from the leaves of Melicope moluccana. Its chemical structure was elucidated using various spectroscopic techniques (Tanjung, Saputri, Wahjoedi, & Tjahjandarie, 2017).
Antidepressant Drug Development
The development of a novel antidepressant drug, using derivatives of 3,4-dihydro-2(1H)-quinolinone, showed promising results. These compounds were evaluated for their effects on sleeping time and recovery from coma in mice, indicating potential sigma receptor agonist properties (Oshiro et al., 2000).
Solid-Phase Synthesis
An efficient solid-phase synthesis of 2-substituted-3-hydroxy-4(1H)-quinolinone-7-carboxamides was developed. This synthesis is suitable for high-throughput/combinatorial synthesis, matching high-throughput screening capabilities (Soural & Krchňák, 2007).
Molecular Docking and ADMET Studies
Synthesis and molecular docking studies of 4-(4-methoxyphenyl)-8-methyl-3, 4, 5, 6, 7, 8- hexahydroquinazolin-2 (1H)-one and its derivatives revealed potential antimicrobial activities. These compounds were also evaluated for their bioactivity and toxicity parameters, indicating their suitability for further medicinal chemistry applications (Sarkar et al., 2021).
Diastereomeric Alkaloids from Marine Fungi
Diastereomeric quinolinone alkaloids, including compounds structurally related to this compound, were isolated from the marine-derived fungus Penicillium janczewskii. These compounds showed moderate specificity in cytotoxicity testing against tumor cell lines (He et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-methoxy-3-methyl-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-8-3-4-9(14-2)6-10(8)12-11(7)13/h3-6H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUHEAFTNLNLEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)OC)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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